

# An In-depth Technical Guide to the Physical Properties of Ethyl Hydratropate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 2-phenylpropionate

Cat. No.: B129025

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## Introduction

Ethyl hydratropate, also known by its IUPAC name ethyl 2-phenylpropanoate, is an ester of hydratropic acid and ethanol.[1] With the chemical formula  $C_{11}H_{14}O_2$ , this compound is of interest in various fields, including fragrance, flavor, and as a potential building block in organic synthesis.[2] A thorough understanding of its physical properties is paramount for its effective application, quality control, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physical characteristics of ethyl hydratropate, complete with experimental protocols and expert insights into the rationale behind these analytical techniques.

## Chemical Identity and Core Physical Properties

A foundational aspect of characterizing any chemical substance is to establish its fundamental identifiers and key physical constants. These values are crucial for everything from regulatory compliance to the design of synthetic routes and formulation strategies.

## Identifiers and Molecular Structure

- IUPAC Name: ethyl 2-phenylpropanoate[3]
- Synonyms: Ethyl hydratropate, **Ethyl 2-phenylpropionate**, Hydratropic acid ethyl ester[1][3]

- CAS Number: 2510-99-8[3][4]
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>2</sub>[4]
- Molecular Weight: 178.23 g/mol [4]
- Appearance: Colorless to pale yellow semi-solid or liquid.[5]

The molecular structure of ethyl hydratropate consists of a benzene ring attached to a propanoate group at the second carbon, with an ethyl ester functionality. This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, boiling point, and spectroscopic properties.

## Summary of Key Physical Properties

The following table summarizes the key physical properties of ethyl hydratropate, providing a quick reference for laboratory applications.

Property	Value	Conditions
Boiling Point	230 °C	@ 760 mmHg
122 °C	@ 20 mmHg[5]	
Density	1.012 ± 0.06 g/cm <sup>3</sup> (Predicted)	25 °C
Refractive Index	1.490 - 1.496	@ 20 °C
Solubility	Insoluble in water.[6] Soluble in alcohol and oils.[6] Sparingly soluble in chloroform and slightly soluble in ethyl acetate. [5][7]	25 °C
Flash Point	93.33 °C (200 °F)	Closed Cup

## Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl hydratropate is expected to show characteristic absorption bands corresponding to the ester and aromatic functionalities.

An available gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database confirms the expected functional groups.<sup>[3]</sup>

Expected IR Absorption Bands:

- **C=O Stretch (Ester):** A strong absorption band is expected around  $1735\text{ cm}^{-1}$ . This is a highly characteristic peak for the carbonyl group in an ester.
- **C-O Stretch (Ester):** A band in the region of  $1100\text{-}1300\text{ cm}^{-1}$  is anticipated, corresponding to the C-O single bond stretch of the ester.
- **C-H Stretch (Aromatic):** Peaks are expected just above  $3000\text{ cm}^{-1}$  (typically  $3030\text{-}3100\text{ cm}^{-1}$ ).
- **C=C Stretch (Aromatic):** Aromatic ring stretching vibrations will appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- **C-H Stretch (Aliphatic):** Absorptions for the aliphatic C-H bonds of the ethyl and methyl groups will be present just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While experimentally obtained spectra for ethyl hydratropate are not readily available in public databases, a predictive analysis based on its structure and data from similar compounds can be made.

Predicted  $^1\text{H}$  NMR Spectrum:

- **Aromatic Protons ( $\text{C}_6\text{H}_5$ -):** A multiplet in the range of  $7.2\text{-}7.4\text{ ppm}$ , integrating to 5 hydrogens.

- Methine Proton ( $-\text{CH}(\text{CH}_3)-$ ): A quartet around 3.6-3.8 ppm, coupled to the adjacent methyl protons.
- Methylene Protons ( $-\text{O}-\text{CH}_2-\text{CH}_3$ ): A quartet around 4.1-4.3 ppm, due to coupling with the terminal methyl group of the ethyl ester.
- Methyl Protons ( $-\text{CH}(\text{CH}_3)-$ ): A doublet around 1.5 ppm, coupled to the methine proton.
- Methyl Protons ( $-\text{O}-\text{CH}_2-\text{CH}_3$ ): A triplet around 1.2-1.3 ppm, coupled to the methylene protons of the ethyl ester.

Predicted  $^{13}\text{C}$  NMR Spectrum:

- Carbonyl Carbon ( $-\text{C}=\text{O}$ ): A signal in the range of 170-175 ppm.
- Aromatic Carbons ( $\text{C}_6\text{H}_5-$ ): Multiple signals between 125-140 ppm.
- Methylene Carbon ( $-\text{O}-\text{CH}_2-$ ): A signal around 60-65 ppm.
- Methine Carbon ( $-\text{CH}(\text{CH}_3)-$ ): A signal in the region of 45-50 ppm.
- Aliphatic Methyl Carbons ( $-\text{CH}_3$ ): Signals for the two distinct methyl groups are expected between 14-20 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For ethyl hydratropate, electron ionization (EI) would likely lead to fragmentation patterns that can be used for its identification.

Expected Fragmentation Pattern:

- Molecular Ion Peak ( $\text{M}^+$ ): A peak at  $m/z = 178$ , corresponding to the molecular weight of the compound.
- Loss of Ethoxy Group ( $-\text{OCH}_2\text{CH}_3$ ): A fragment at  $m/z = 133$ , resulting from the loss of the ethoxy radical.

- Loss of Ethyl Group ( $-\text{CH}_2\text{CH}_3$ ): A fragment at  $m/z = 149$ .
- Tropylium Ion: A prominent peak at  $m/z = 91$ , characteristic of compounds containing a benzyl group.

## Thermal and Solid-State Properties

The thermal behavior of a compound is critical for understanding its stability, purity, and potential applications at different temperatures.

### Melting Point and Thermal Analysis

Ethyl hydratropate is often described as a liquid or semi-solid at room temperature, indicating a melting point near ambient conditions.<sup>[5]</sup> Techniques like Differential Scanning Calorimetry (DSC) are invaluable for precisely determining melting points and other thermal transitions.<sup>[8]</sup> <sup>[9]</sup> A typical DSC experiment involves heating a small sample at a constant rate and measuring the heat flow required to maintain the same temperature as a reference.<sup>[10]</sup><sup>[11]</sup>

Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability and decomposition profile of ethyl hydratropate.<sup>[12]</sup><sup>[13]</sup> TGA measures the change in mass of a sample as a function of temperature, providing information about its volatilization and degradation temperatures.<sup>[12]</sup><sup>[13]</sup>

### Crystalline Structure

To date, there is no publicly available information on the single-crystal X-ray diffraction structure of ethyl hydratropate. This is not unexpected for a compound that is often liquid at room temperature. At lower temperatures, it may crystallize, and its solid-state structure could be investigated using techniques like powder X-ray diffraction (PXRD) to identify any polymorphic forms. The absence of this data highlights an area for future research to fully characterize this compound.

## Experimental Protocols

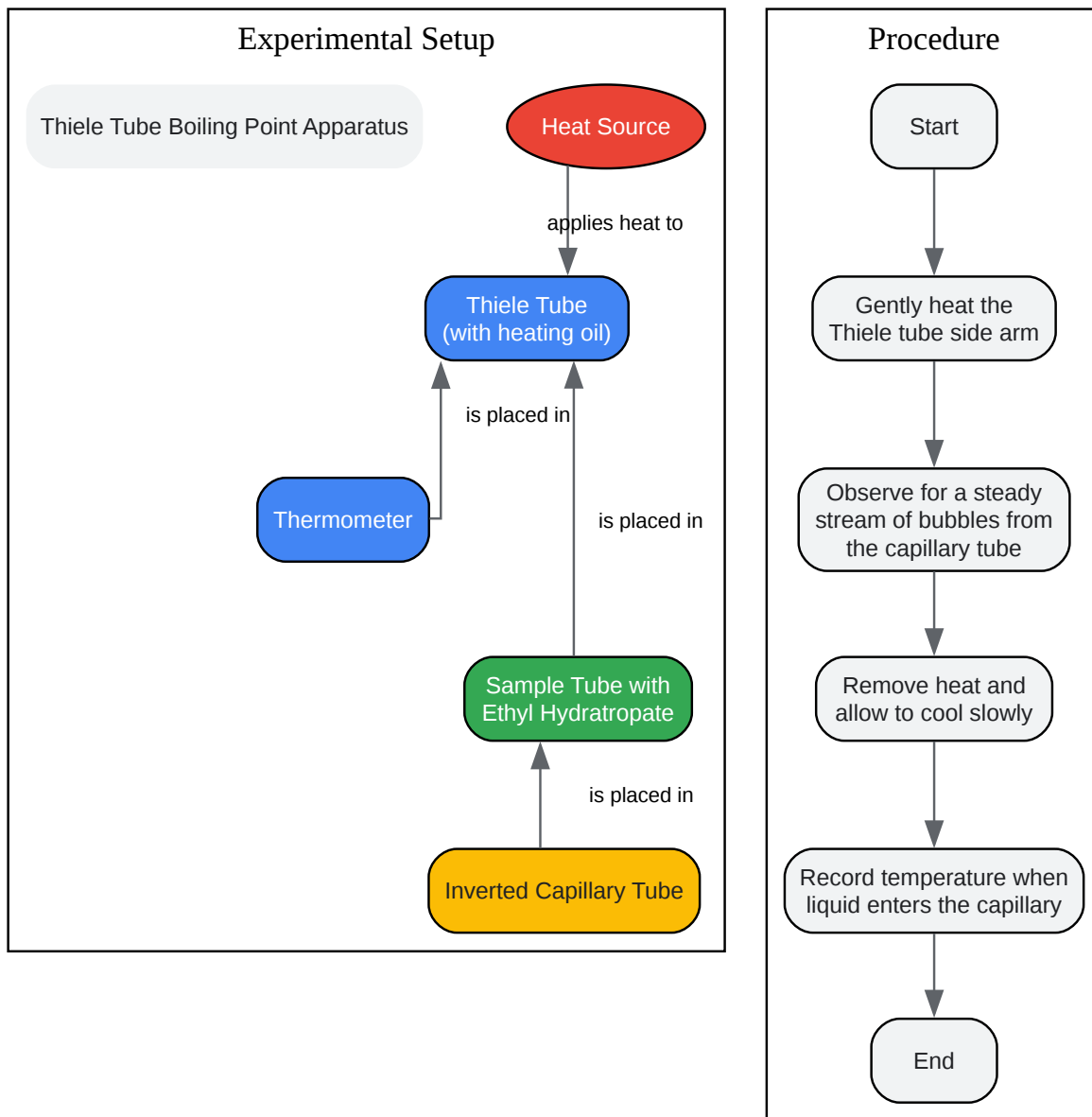
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of ethyl hydratropate. These protocols are based on established standards to ensure accuracy and reproducibility.

## Boiling Point Determination (Thiele Tube Method)

This method is a classical and reliable technique for determining the boiling point of a small amount of liquid.

Methodology:

- Place a small amount of ethyl hydratropate into a small test tube.
- Invert a sealed capillary tube and place it into the test tube containing the sample.
- Attach the test tube to a thermometer.
- Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.



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Caption: Workflow for Boiling Point Determination.

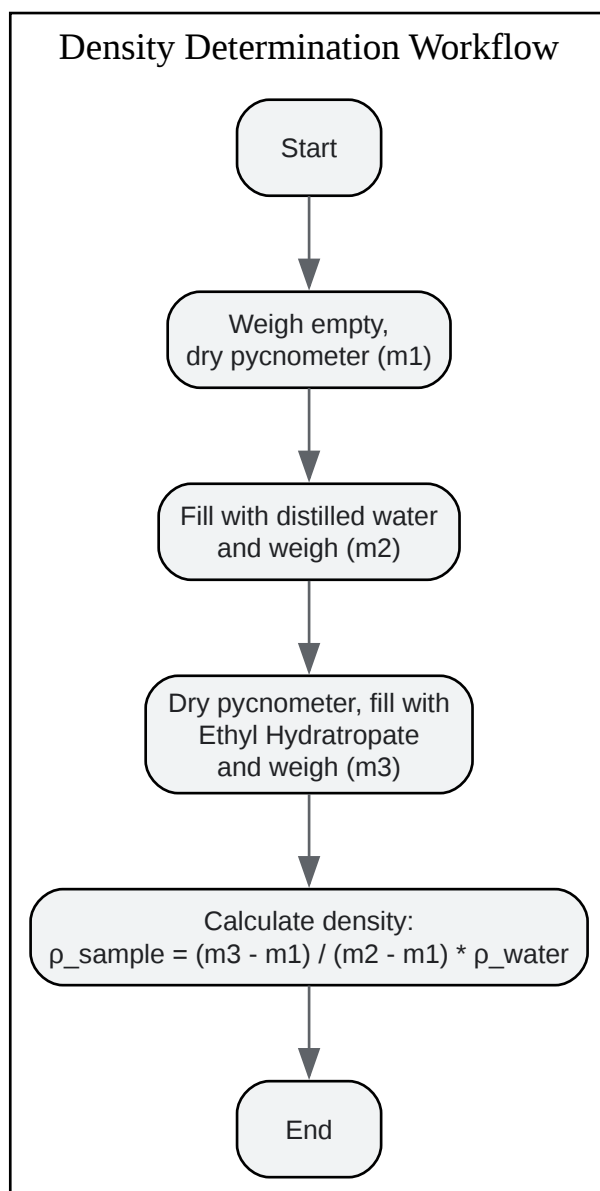
## Density Measurement (Pycnometer Method)

This protocol is based on the principles outlined in ASTM D1475 for determining the density of liquids.<sup>[14]</sup>

**Methodology:**

- Thoroughly clean and dry a pycnometer (specific gravity bottle).
- Determine and record the mass of the empty pycnometer.
- Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 25 °C).
- Determine and record the mass of the water-filled pycnometer.
- Empty and dry the pycnometer.
- Fill the pycnometer with ethyl hydratropate and equilibrate to the same temperature.
- Determine and record the mass of the sample-filled pycnometer.
- Calculate the density of ethyl hydratropate using the recorded masses and the known density of water at the experimental temperature.





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Caption: Pycnometer Method for Density Measurement.

## Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.

Methodology:

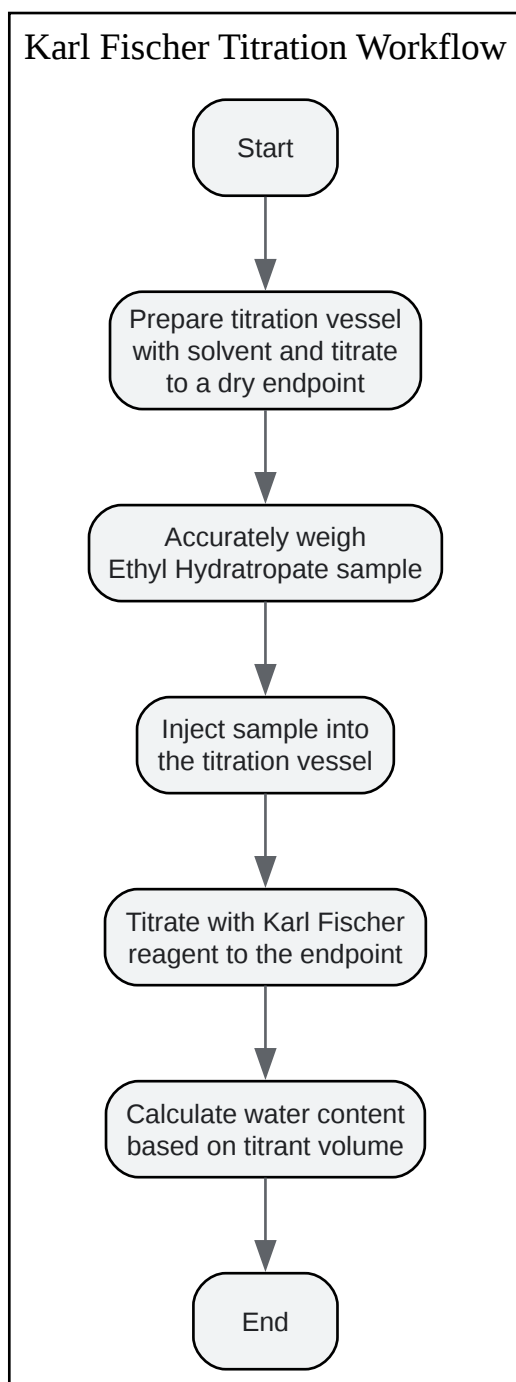
- Calibrate the Abbe refractometer using a standard of known refractive index.
- Clean the prism surfaces with a suitable solvent (e.g., ethanol) and a soft lens tissue.
- Apply a few drops of ethyl hydratropate to the prism.
- Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20 °C).
- Adjust the light source and focus to obtain a sharp line dividing the light and dark fields.
- Align the dividing line with the crosshairs in the eyepiece.
- Read the refractive index from the scale.

## Water Content Determination (Karl Fischer Titration)

Karl Fischer titration is the gold standard for determining the water content in organic liquids.<sup>[4]</sup>  
<sup>[6]</sup><sup>[15]</sup>

Methodology (Volumetric):

- Add a suitable solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water.
- Accurately weigh a known amount of ethyl hydratropate.
- Inject the sample into the titration vessel.
- Titrate with the Karl Fischer reagent until the endpoint is reached (typically detected by a persistent color change or an electrochemical sensor).
- The volume of titrant used is directly proportional to the amount of water in the sample.



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Caption: Karl Fischer Titration for Water Content.

## Conclusion

This technical guide has provided a detailed examination of the physical properties of ethyl hydratropate, offering both established data and standardized protocols for their determination. For researchers and professionals in drug development and chemical synthesis, a firm grasp of these properties is essential for ensuring the quality, consistency, and efficacy of their work. While much is known about this compound, this guide also highlights areas where further research, particularly into its solid-state characteristics and quantitative solubility, would be beneficial for a more complete understanding. The provided methodologies serve as a robust starting point for any laboratory looking to work with and characterize ethyl hydratropate.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl Hydratropate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129025#physical-properties-of-ethyl-hydratropate]

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